Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures: The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
Results or Outcomes: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature .
Specific Scientific Field: Microbiology and Pharmacology
Summary of the Application: Pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target, a penicillin binding protein of Pseudomonas aeruginosa . This discovery brings opportunities to target multidrug-resistant bacterial strains .
Methods of Application or Experimental Procedures: A fluorescence assay based on a well-known thioester artificial substrate was optimized and a target screening was performed using a focused protease-targeted library of 2455 compounds .
Results or Outcomes: The screening led to the identification of pyrrolidine-2,3-dione as a potential scaffold to inhibit the PBP3 target . Further chemical optimization using a one-pot three-component reaction protocol delivered compounds with excellent target inhibition, initial antibacterial activities against P. aeruginosa and no apparent cytotoxicity .
Specific Scientific Field: Biochemistry and Pharmacology
Methods of Application or Experimental Procedures: The preparation of these derivatives involves the synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones .
Results or Outcomes: The results indicate that these derivatives have potential as inhibitors of carbonic anhydrase, which could have therapeutic implications .
Summary of the Application: Pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their biological activity against Gram-negative bacteria .
Methods of Application or Experimental Procedures: The synthesis of these derivatives involves the use of N-hydroxysuccinimide and other chemical tools . The chemical structure was confirmed with both 1H and 13C NMR spectroscopic techniques .
Results or Outcomes: The results indicate that these compounds decreased the growth of Gram-negative bacteria . This suggests that these pyrrolidine-2,5-dione derivatives could be good candidates as antibacterial compounds .
Specific Scientific Field: Chemistry and Pharmacology
Summary of the Application: Pyrrolidine-2,5-dione derivatives have been used in the synthesis of amidino depsipeptide mimics, which are proteolytically stable peptide bond bioisosteres . These mimics have potential therapeutic applications .
Methods of Application or Experimental Procedures: The synthesis involves a metal-free multicomponent 1,3-dipolar cycloaddition of cyclopentanone–proline enamines and sulfonylazides . The resulting diazo function reacts with the carboxylic group of N-Fmoc-protected amino acids to produce the depsipeptide mimics .
Results or Outcomes: The procedure allows for the easy synthesis of amidino-functionalized derivatives . The conformational freedom given by the alkyl chain could promote the obtainment of cyclic depsipeptide with a stabilized secondary structure .
Summary of the Application: Pyrrolidine-2,5-dione derivatives have been identified as potential inhibitors of penicillin binding proteins (PBPs), which are proven targets inhibited by β-lactam antibiotics . This discovery brings opportunities to target multidrug-resistant bacterial strains .
Methods of Application or Experimental Procedures: The discovery process involved the use of innovative strategies to deliver the next generation of antibacterials .
Results or Outcomes: The results indicate that these compounds could be used to combat infections, especially those from Gram-negative bacteria .
1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a 3-methylbutanoyloxy group and a dione functional group at the 2 and 5 positions. The molecular formula of this compound is C${10}$H${15}$N${1}$O${3}$, and it features a unique structural arrangement that contributes to its reactivity and biological properties. This compound is part of the broader class of pyrrolidine-2,5-dione derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects .
These reactions highlight the compound's versatility in synthetic chemistry.
Pyrrolidine-2,5-dione derivatives, including 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione, exhibit significant biological activities. Notably:
The synthesis of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione typically involves several steps:
These methods can vary based on desired yields and purity levels.
The applications of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione extend into several fields:
Interaction studies involving 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione focus on its binding affinities with various biological targets. Notable findings include:
These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Aminopyrrolidine-2,5-dione | Amino group at position 3 | Exhibits strong anticonvulsant activity |
N-(4-Aminobutyl)pyrrolidine-2,5-dione | Butyl chain substitution | Potential use in neuropharmacology |
N-(Phenyl)pyrrolidine-2,5-dione | Phenyl substitution | Known for anti-inflammatory properties |
These compounds are noteworthy for their distinct biological activities while maintaining similar core structures. The unique combination of substituents in 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione contributes to its specific pharmacological profile.
1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione represents a specialized class of activated esters that demonstrates significant utility in peptide bond formation through active ester intermediate mechanisms [2]. The compound, with molecular formula C₉H₁₃NO₄ and molecular weight 199.20 g/mol, functions as an N-hydroxysuccinimide ester derivative bearing a 3-methylbutanoyl substituent . This structural configuration imparts enhanced reactivity toward nucleophilic attack by primary amines, facilitating efficient amide bond formation under mild reaction conditions [4] [5].
The mechanistic pathway for peptide bond formation proceeds through nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the activated ester [6] [7]. The pyrrolidine-2,5-dione moiety serves as an excellent leaving group, with the reaction proceeding via a tetrahedral intermediate that collapses to form the desired amide bond while releasing N-hydroxysuccinimide [2] [4]. This process occurs optimally at physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0, where the amino groups exist predominantly in their nucleophilic, unprotonated form [4] [8].
Research findings demonstrate that N-hydroxysuccinimide ester-based coupling reactions exhibit superior efficiency compared to conventional carbodiimide-mediated approaches [7] [9]. The pre-formed active ester strategy minimizes side reactions and provides better control over stoichiometry, resulting in higher yields and reduced racemization [10] [11]. Studies indicate that the half-life of N-hydroxysuccinimide esters in aqueous solution ranges from 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C due to competing hydrolysis reactions [4] [5].
The application of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione in solid-phase peptide synthesis has shown particular promise for incorporating branched acyl groups into peptide chains [12] [13]. The 3-methylbutanoyl substituent provides steric bulk that can influence peptide conformation and stability, making it valuable for the synthesis of conformationally constrained peptide analogs [13]. Comparative studies reveal that pyrrolidine-2,5-dione derivatives exhibit enhanced stability compared to natural peptide bonds, particularly under proteolytic conditions [13].
Table 1: Molecular and Physical Properties of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₃NO₄ | |
Molecular Weight (g/mol) | 199.20 | |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-methylbutanoate | |
CAS Number | 282540-05-0 | |
InChI Key | YJRXBNGDPXLRLK-UHFFFAOYSA-N | |
Canonical SMILES | CC(C)CC(=O)ON1C(=O)CCC1=O |
The utility of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione extends beyond simple peptide synthesis to encompass sophisticated acyl transfer reactions in the construction of complex molecular architectures [14] [15]. The compound serves as an efficient acyl donor in various transformations, including the synthesis of pharmaceutical intermediates and natural product analogs [16] [17]. The activated ester functionality enables selective acylation of nucleophilic sites in polyfunctional molecules, providing chemists with precise control over regioselectivity and functional group compatibility [6] [18].
Acyltransferase-catalyzed reactions represent a bioinspired approach to utilizing pyrrolidine-2,5-dione derivatives in complex molecule synthesis [17]. These enzymatic systems demonstrate remarkable substrate specificity and can facilitate acyl transfer reactions under mild conditions that preserve sensitive functional groups [17]. The ping-pong bi-bi mechanism employed by acyltransferases involves formation of a covalent acyl-enzyme intermediate, followed by nucleophilic attack by the acceptor substrate to complete the transfer process [17].
Research in asymmetric acyl transfer catalysis has revealed the potential for developing enantioselective methodologies using chiral catalysts in conjunction with activated esters [14] [15]. The incorporation of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione into these systems provides access to optically active compounds through kinetic resolution or asymmetric acylation processes [14]. N-to-S acyl transfer reactions represent another important application, where the compound can serve as a precursor for generating more reactive thioesters from stable amide substrates [15] [19].
The application of acyl transfer chemistry in natural product synthesis has demonstrated the versatility of pyrrolidine-2,5-dione derivatives in constructing complex polyketide and non-ribosomal peptide structures [17]. These methodologies enable the selective modification of specific positions within large molecules, facilitating structure-activity relationship studies and analog development [16]. The ability to introduce branched acyl groups, such as the 3-methylbutanoyl moiety, provides access to unnatural amino acid derivatives that can be incorporated into bioactive peptides and proteins [11] [9].
Table 2: Comparative Reactivity of Active Ester Systems
Active Ester Type | Reactivity with Amines | Stability in Aqueous Solution | Applications |
---|---|---|---|
N-Hydroxysuccinimide Esters | High | Moderate (t₁/₂ = 4-5 h at pH 7.0, 0°C) | Peptide synthesis, protein bioconjugation |
Pentafluorophenyl Esters | Very High | Low | Difficult couplings, sterically hindered substrates |
Hydroxybenzotriazole Esters | Moderate-High | Good | Peptide synthesis with reduced racemization |
N-Hydroxyazabenzotriazole Esters | High | Good | Advanced peptide synthesis |
3-Methylbutanoyl-NHS Ester | High (predicted) | Moderate (predicted) | Specialized acyl transfer reactions |
1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione demonstrates significant potential in bioconjugation applications, where it serves as a reactive linker for the covalent attachment of various functional groups to biomolecules [4] [5] [20]. The compound's N-hydroxysuccinimide ester functionality exhibits selective reactivity toward primary amines, including the epsilon-amino groups of lysine residues and N-terminal amino groups in proteins and peptides [4] [8]. This selectivity enables site-specific modification of biomolecules while preserving their structural integrity and biological activity [5] [21].
Protein labeling applications utilizing pyrrolidine-2,5-dione derivatives have shown remarkable success in the development of fluorescent probes, affinity labels, and drug conjugates [4] [20]. The reaction between the activated ester and amino groups proceeds rapidly at room temperature, forming stable amide linkages that resist hydrolysis under physiological conditions [4] [5]. Research indicates that the optimal pH range for bioconjugation reactions is 8.3-8.5, where amino group reactivity is maximized while minimizing competing hydrolysis of the active ester [20].
The kinetics of bioconjugation reactions reveal that heterogeneous aminolysis rate constants are significantly lower than hydrolysis rate constants under physiological conditions [5]. This finding has important implications for protein immobilization strategies, as it suggests that many proteins initially thought to be covalently linked may actually be physically adsorbed through non-covalent interactions [5]. To overcome this limitation, researchers have developed modified protocols that enhance covalent coupling efficiency through optimized reaction conditions and buffer systems [22] [23].
Advanced bioconjugation strategies employ heterobifunctional linkers that combine N-hydroxysuccinimide ester functionality with other reactive groups [22] [23]. Succinimidyl iodoacetate represents one such linker that enables predictable conjugation ratios between peptides and proteins [22] [23]. This approach avoids the complications associated with maleimide-based chemistry, which can lead to unwanted byproducts and immunogenic conjugates [22].
The development of protein-drug conjugates represents a rapidly growing application area for pyrrolidine-2,5-dione chemistry [24] [21]. These conjugates enable targeted delivery of therapeutic agents while minimizing systemic toxicity [24]. The stability of succinimide modifications in therapeutic proteins has been extensively studied, with research demonstrating that these modifications can affect protein pharmacokinetics and immunogenicity [24]. Understanding the hydrolysis kinetics of succinimide intermediates to form aspartate and iso-aspartate residues is crucial for optimizing conjugate stability and efficacy [24].
Table 3: Peptide Coupling Efficiency with Different Activation Methods
Coupling Method | Typical Yield (%) | Reaction Time | Racemization Risk |
---|---|---|---|
Dicyclohexylcarbodiimide/N-Hydroxysuccinimide | 85-95 | 2-6 hours | Low-Moderate |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide | 80-90 | 1-4 hours | Low |
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate/Hydroxybenzotriazole | 90-98 | 30 min - 2 hours | Very Low |
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/N-Hydroxyazabenzotriazole | 92-99 | 15 min - 1 hour | Very Low |
Pre-formed N-Hydroxysuccinimide Esters | 80-95 | 1-6 hours | Low |